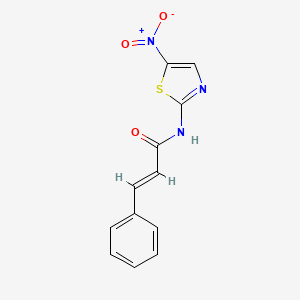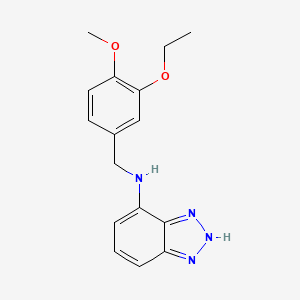![molecular formula C19H16F3NO3 B5329836 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5329836.png)
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide is a chemical compound commonly referred to as TFB or TFB-TBOA. It is a potent and selective inhibitor of glutamate transporters, which are responsible for the uptake of the neurotransmitter glutamate from the synaptic cleft. TFB-TBOA has been used extensively in scientific research to investigate the role of glutamate transporters in various physiological and pathological conditions.
作用機序
TFB-TBOA is a potent and selective inhibitor of glutamate transporters, which are responsible for the uptake of the neurotransmitter glutamate from the synaptic cleft. By inhibiting glutamate transporters, TFB-TBOA increases the concentration of extracellular glutamate, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
TFB-TBOA has been shown to have a number of biochemical and physiological effects. For example, it can increase the concentration of extracellular glutamate, which can lead to excitotoxicity and neuronal damage. TFB-TBOA has also been shown to increase the release of dopamine and other neurotransmitters in the brain, which may contribute to its effects on addiction and mood disorders.
実験室実験の利点と制限
One of the advantages of using TFB-TBOA in lab experiments is its potency and selectivity for glutamate transporters. This allows researchers to specifically target these transporters and investigate their role in various physiological and pathological conditions. However, one limitation of TFB-TBOA is its potential for off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research involving TFB-TBOA. One area of interest is the development of more potent and selective inhibitors of glutamate transporters, which could be used to investigate their role in various diseases and disorders. Another area of interest is the development of new therapeutic strategies based on the modulation of glutamate transporters, which could have potential applications in the treatment of neurological and psychiatric disorders. Finally, there is a need for further research on the potential side effects and limitations of using TFB-TBOA in lab experiments, in order to ensure that its use is both safe and effective.
合成法
The synthesis of TFB-TBOA involves several steps, starting with the reaction of 4-(trifluoromethoxy)aniline with 4-bromo-2-fluorobenzonitrile to yield 4-(trifluoromethoxy)phenyl)(2-fluorophenyl)methanone. This intermediate is then reacted with 4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoic acid in the presence of a base to yield TFB-TBOA.
科学的研究の応用
TFB-TBOA has been used extensively in scientific research to investigate the role of glutamate transporters in various physiological and pathological conditions. For example, it has been used to study the role of glutamate transporters in ischemic brain injury, epilepsy, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. TFB-TBOA has also been used to investigate the role of glutamate transporters in addiction, depression, and anxiety disorders.
特性
IUPAC Name |
4-(3-hydroxy-3-methylbut-1-ynyl)-N-[4-(trifluoromethoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO3/c1-18(2,25)12-11-13-3-5-14(6-4-13)17(24)23-15-7-9-16(10-8-15)26-19(20,21)22/h3-10,25H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTNWISSBLDMFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[4-(hydroxymethyl)-5-methylisoxazol-3-yl]carbonyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5329753.png)
![3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5329754.png)
![2-[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxo-1-pyridin-3-ylethanone](/img/structure/B5329758.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B5329762.png)
![2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5329765.png)

![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5329783.png)
![4-[(2-methyl-2-propen-1-yl)oxy]-N-3-pyridinylbenzamide](/img/structure/B5329790.png)
![methyl 3-[(2,2-dimethylpropanoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5329798.png)

![7-[(2-methyl-1-piperidinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5329812.png)
![6-[4-(4-methylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5329814.png)

![1-(4-chlorophenyl)-3-[5-(2,5-dichlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5329831.png)